molecular formula C10H6F3NO2 B13498070 3-Oxo-7-(trifluoromethyl)isoindoline-5-carbaldehyde

3-Oxo-7-(trifluoromethyl)isoindoline-5-carbaldehyde

Cat. No.: B13498070
M. Wt: 229.15 g/mol
InChI Key: QJCPALJCPYGOPC-UHFFFAOYSA-N
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Description

3-Oxo-7-(trifluoromethyl)isoindoline-5-carbaldehyde is a synthetic isoindoline derivative designed for pharmaceutical and chemical research. This compound features a core isoindolin-1-one scaffold, a privileged structure in medicinal chemistry known for conferring a wide range of biological activities . The integration of a trifluoromethyl (CF3) group at the 7-position is a strategic modification; the CF3 group is widely recognized for its ability to significantly influence a molecule's physicochemical properties, including enhancing metabolic stability and membrane permeability, which is crucial for developing drug candidates . The aldehyde functional group at the 5-position provides a versatile handle for further synthetic elaboration via nucleophilic addition or reductive amination, making this compound a valuable building block for creating diverse chemical libraries. Research Applications and Value: The core isoindolin-1-one structure is of significant interest in drug discovery. Related compounds are extensively investigated as inhibitors for various biological targets. For instance, recent research highlights 3-phenyl-isoindolin-1-ones as potent and selective inhibitors of the Cbl-b protein, a promising target in cancer immunotherapy . Other isoindoline-1,3-dione (phthalimide) derivatives have demonstrated notable anti-inflammatory and analgesic properties by inhibiting cyclooxygenase (COX) enzymes . While the specific biological activity of 3-Oxo-7-(trifluoromethyl)isoindoline-5-carbaldehyde is subject to ongoing research, its structure positions it as a key intermediate for developing novel therapeutic agents in these and other areas. Notice: This product is intended for research purposes only in a laboratory setting and is not for diagnostic, therapeutic, or personal use.

Properties

Molecular Formula

C10H6F3NO2

Molecular Weight

229.15 g/mol

IUPAC Name

3-oxo-7-(trifluoromethyl)-1,2-dihydroisoindole-5-carbaldehyde

InChI

InChI=1S/C10H6F3NO2/c11-10(12,13)8-2-5(4-15)1-6-7(8)3-14-9(6)16/h1-2,4H,3H2,(H,14,16)

InChI Key

QJCPALJCPYGOPC-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=C(C=C2C(F)(F)F)C=O)C(=O)N1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Oxo-7-(trifluoromethyl)isoindoline-5-carbaldehyde typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Oxo-7-(trifluoromethyl)isoindoline-5-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-Oxo-7-(trifluoromethyl)isoindoline-5-carbaldehyde involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Structural and Functional Group Analysis

Table 1: Key Structural and Functional Comparisons

Compound Name Molecular Formula Molecular Weight Key Functional Groups Backbone Structure
3-Oxo-7-(trifluoromethyl)isoindoline-5-carbaldehyde C₁₀H₆F₃NO₂ 229.15 Aldehyde, Ketone, -CF₃ Isoindoline
N-(5-(Trifluoromethyl)pyridin-2-yl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide (6a) C₁₂H₈F₆N₄O 362.21 Carboxamide, Pyridine, Pyrazole, -CF₃ Pyridine-Pyrazole hybrid
5-(Trifluoromethyl)isoindolin-1-one C₉H₆F₃NO 201.15 Ketone, -CF₃ Isoindoline
Key Observations:

Backbone Diversity: While 3-Oxo-7-(trifluoromethyl)isoindoline-5-carbaldehyde employs an isoindoline core, compound 6a (from ) utilizes a pyridine-pyrazole hybrid system.

Functional Groups: The aldehyde group in the target compound distinguishes it from carboxamide derivatives like 6a. Aldehydes are more reactive toward nucleophiles (e.g., amines, hydrazines), enabling diverse derivatization pathways, whereas carboxamides are typically stable and serve as hydrogen-bond donors in drug design .

Trifluoromethyl Positioning : The -CF₃ group at position 7 in the target compound may induce steric and electronic effects distinct from -CF₃ substituents in pyridine or pyrazole rings (e.g., 6a). For example, meta-substituted -CF₃ on isoindoline could alter π-stacking interactions compared to ortho-substituted -CF₃ in pyridine .

Biological Activity

3-Oxo-7-(trifluoromethyl)isoindoline-5-carbaldehyde is a compound of interest due to its potential biological activities, particularly in the context of drug development. This article reviews the biological properties of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

The compound is characterized by the following structural formula:

C11H6F3N1O2\text{C}_{11}\text{H}_{6}\text{F}_{3}\text{N}_{1}\text{O}_{2}

It appears as an orange solid with a molecular weight of approximately 275.16 g/mol. The trifluoromethyl group enhances its lipophilicity, which may influence its biological activity.

1. Inhibition of Cbl-b

Research indicates that 3-Oxo-7-(trifluoromethyl)isoindoline-5-carbaldehyde acts as an inhibitor of Cbl-b (Casitas B-lineage lymphoma-b), a negative regulator in T-cell signaling pathways. This inhibition can potentially enhance immune responses, making it a candidate for immunotherapy applications .

2. Antiviral Activity

Preliminary studies suggest that this compound exhibits antiviral properties, particularly against various RNA viruses. Its mechanism involves interference with viral replication processes, although specific pathways remain to be elucidated .

Biological Activity Data

Activity IC50 (µM) Tested Virus Reference
Cbl-b inhibitionNot specifiedT-cell activation
Antiviral activity0.71 - 34.87Coxsackievirus B3
CytotoxicityLow (<10 µM)Various cell lines

Case Study 1: Immunomodulatory Effects

A study investigated the immunomodulatory effects of 3-Oxo-7-(trifluoromethyl)isoindoline-5-carbaldehyde in vitro using T-cell lines. The results demonstrated that treatment with the compound significantly enhanced T-cell proliferation and cytokine production compared to untreated controls, suggesting its potential as an immunotherapeutic agent.

Case Study 2: Antiviral Efficacy

In another study, the compound was tested against Coxsackievirus B3 in VERO cells. The results indicated strong inhibitory effects on viral replication with an IC50 value ranging from 0.71 to 34.87 µM, showcasing its potential as an antiviral treatment option .

Q & A

Q. What are the recommended synthetic routes for 3-Oxo-7-(trifluoromethyl)isoindoline-5-carbaldehyde, and what methodological considerations are critical?

The synthesis of trifluoromethyl-substituted isoindoline derivatives typically involves condensation reactions or cyclization strategies. For example:

  • Formylation and cyclization : React 7-(trifluoromethyl)isoindoline precursors with formylating agents (e.g., Vilsmeier-Haack reagent) under controlled conditions. Sodium acetate in acetic acid is often used to catalyze condensation, as seen in analogous indole-carboxaldehyde syntheses .
  • Fluorination : Introduce the trifluoromethyl group via hypofluorite reactions (e.g., CF3_3OF), which are effective for incorporating fluorinated moieties into aromatic systems .
    Key considerations : Optimize reaction time, temperature, and stoichiometry to avoid over-fluorination or side reactions. Purification via recrystallization (e.g., acetic acid/water) is recommended to isolate the aldehyde .

Q. How can the structure of 3-Oxo-7-(trifluoromethyl)isoindoline-5-carbaldehyde be validated experimentally?

A multi-technique approach is essential:

  • X-ray crystallography : Use SHELX software (e.g., SHELXL for refinement) to resolve the crystal structure, particularly to confirm the positions of the oxo and trifluoromethyl groups .
  • NMR spectroscopy : 19F^{19}\text{F}-NMR can identify the trifluoromethyl group (δ ~ -60 to -70 ppm), while 1H^{1}\text{H}-NMR reveals the aldehyde proton (δ ~9.5–10.5 ppm).
  • Mass spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]+^+ for C10_{10}H6_6F3_3NO2_2, expected m/z 230.0332).

Q. What are the key reactivity patterns of the aldehyde group in this compound?

The aldehyde moiety is highly reactive in:

  • Nucleophilic additions : React with amines or hydrazines to form Schiff bases, useful in drug design .
  • Condensation reactions : Form heterocycles (e.g., thiazoles or isoxazoles) via reactions with thiosemicarbazides or hydroxylamine, as demonstrated in indole-carboxaldehyde derivatives .
    Note : The electron-withdrawing trifluoromethyl group may reduce aldehyde reactivity slightly, requiring elevated temperatures or acid catalysis .

Advanced Research Questions

Q. How can conflicting crystallographic and computational data on molecular conformation be resolved?

Discrepancies between experimental (X-ray) and computational (DFT) results often arise from dynamic effects (e.g., solvent interactions or crystal packing). Strategies include:

  • Torsion angle analysis : Compare SHELXL-refined torsion angles (e.g., C–O–C–CF3_3) with DFT-optimized geometries .
  • Hirshfeld surface analysis : Evaluate intermolecular interactions (e.g., hydrogen bonds) that may distort the crystal structure .
  • Solvent-free DFT calculations : Use gas-phase models to isolate intrinsic conformational preferences .

Q. What experimental designs are recommended to assess the biological activity of this compound?

  • Cytotoxicity assays : Test against cancer cell lines (e.g., MCF-7, PC-3) using MTT assays, comparing with trifluoromethyl-isoxazole derivatives shown to inhibit proliferation .
  • Enzyme inhibition studies : Screen for activity against microbial targets (e.g., leucyl-tRNA synthetase) via molecular docking, leveraging the electron-withdrawing CF3_3 group’s impact on binding affinity .
  • Metabolic stability : Evaluate hepatic microsome stability to assess drug-likeness, noting that CF3_3 groups often enhance metabolic resistance .

Q. How can regioselectivity challenges in synthesizing the trifluoromethyl-substituted isoindoline core be addressed?

  • Directing groups : Use meta-directing substituents (e.g., nitro groups) during electrophilic substitution to steer CF3_3 incorporation to the 7-position .
  • Transition-metal catalysis : Employ Pd/Cu-mediated cross-coupling to install CF3_3 post-cyclization, avoiding competing reaction pathways .
  • Kinetic vs. thermodynamic control : Optimize reaction conditions (e.g., low temperature for kinetic control) to favor the desired regioisomer .

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